

D-Galactal chemical properties and structure

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Compound of Interest

Compound Name: *D-Galactal*

Cat. No.: *B1224392*

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An In-depth Technical Guide to the Core Chemical Properties and Structure of **D-Galactal**

Abstract

D-Galactal is a glycal, an unsaturated carbohydrate, that serves as a pivotal intermediate in synthetic carbohydrate chemistry. Its unique structural features, particularly the endocyclic double bond, make it a versatile building block for the synthesis of a wide array of biologically significant molecules, including oligosaccharides and 2-deoxy sugars.[1][2] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and key experimental protocols related to **D-Galactal**. Furthermore, it delves into its emerging role in drug development, with a focus on the anti-inflammatory potential of its derivatives as selective ligands for galectin-8.[3]

Chemical Structure

D-Galactal is systematically known as (2R,3R,4R)-2-(hydroxymethyl)-3,4-dihydro-2H-pyran-3,4-diol.[4][5] It is a derivative of D-galactopyranose in which the anomeric hydroxyl group and the hydroxyl group at the C-2 position have been removed to form a double bond between C-1 and C-2.[4]

Identifier	Value
IUPAC Name	(2R,3R,4R)-2-(hydroxymethyl)-3,4-dihydro-2H-pyran-3,4-diol[4][5]
SMILES String	OC[C@H]1OC=C--INVALID-LINK--[C@H]1O
InChI Key	YVECGMZCTULTIS-HSUXUTPPSA-N
InChI	1S/C6H10O4/c7-3-5-6(9)4(8)1-2-10-5/h1-2,4-9H,3H2/t4-,5-,6-/m1/s1
CAS Number	21193-75-9[1]

Physicochemical Properties

D-Galactal typically appears as a white crystalline solid or powder.[1][6] It is sensitive to moisture and should be stored in a cool, dry place, often under an inert atmosphere.[1][7]

Property	Value
Molecular Formula	C ₆ H ₁₀ O ₄ [1]
Molecular Weight	146.14 g/mol [1]
Melting Point	99-103 °C
Boiling Point	325.5 °C at 760 mmHg[1]
Density	1.414 g/cm ³ [1]
Solubility	Slightly soluble in acetonitrile and methanol.[1] [2] Soluble in DMSO, DMF, and water.[5]
Optical Activity	[α] _{22/D} -21.5°, c = 1.2 in methanol
Storage Temperature	2-8°C[1]

Experimental Protocols

D-Galactal is a crucial starting material for various chemical transformations. Its derivatives are of significant interest in medicinal chemistry and drug development.

Synthesis of D-Galactal from D-Galactose

This protocol outlines the conversion of D-galactose to **D-Galactal**, which typically involves acetylation, bromination, reductive elimination, and deacetylation.

Methodology:

- **Acetylation:** D-Galactose is first peracetylated to protect the hydroxyl groups. To a stirred solution of D-Galactose in dichloromethane (DCM), excess acetic anhydride and a catalytic amount of perchloric acid are added at 0°C.[8][9]
- **Bromination:** The peracetylated galactose is then treated with a solution of hydrogen bromide (HBr) in acetic acid at 0°C and stirred at room temperature for several hours to form the glycosyl bromide.[9]
- **Reductive Elimination:** The resulting crude bromide is subjected to a reductive elimination using zinc dust in a buffered acetic acid solution (e.g., with sodium dihydrogen phosphate) to form the glycal double bond, yielding 3,4,6-tri-O-acetyl-**D-galactal**. [8]
- **Deacetylation (Zemplén conditions):** The acetyl protecting groups are removed by treating the 3,4,6-tri-O-acetyl-**D-galactal** with a catalytic amount of sodium methoxide in methanol. The reaction is neutralized with an acidic resin (e.g., IR-120) and purified by silica gel column chromatography to afford pure **D-Galactal**. [8][9]

Synthesis of C-3 Substituted D-Galactal Derivatives

C-3 substituted derivatives of **D-Galactal** have shown promise as selective inhibitors of galectin-8.[3][10]

Methodology:

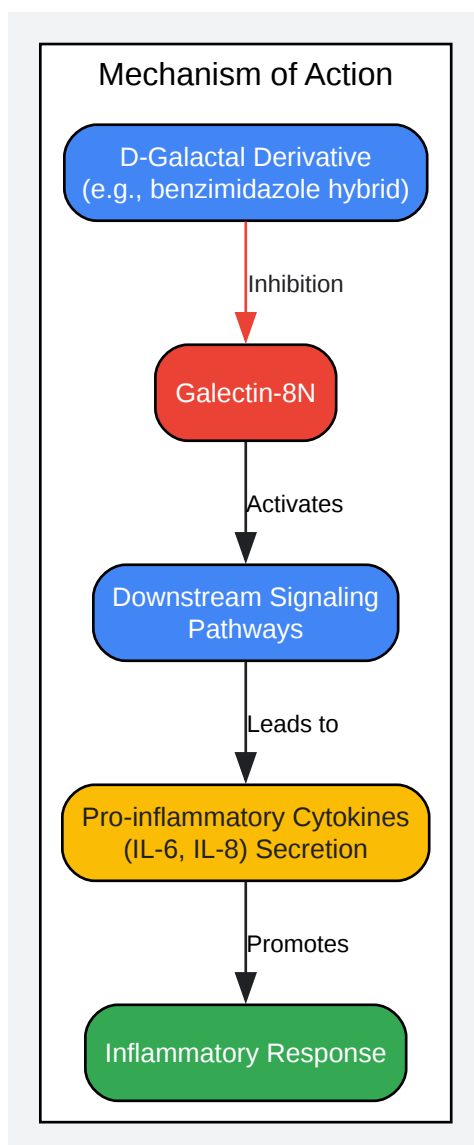
- **Stannylene-mediated 3-O-alkylation:** **D-Galactal** is treated with a stannylating agent to selectively activate the hydroxyl group at the C-3 position.[3][10]
- **Alkylation:** The activated intermediate is then reacted with a functionalized methyl chloride, such as benzimidazolymethyl chloride or quinolymethyl chloride, to introduce the desired substituent at the C-3 position.[3][10]

- Hydrolysis (for ester derivatives): If the introduced substituent contains an ester group, a subsequent alkaline hydrolysis step is performed to yield the corresponding carboxylate, which often demonstrates improved biological activity.[3][10]

Role in Drug Development and Signaling Pathways

Recent research has highlighted the potential of **D-Galactal** derivatives as therapeutic agents, particularly in the context of inflammation.[3] C-3 substituted **D-galactal** derivatives have been identified as selective ligands for the N-terminal domain of galectin-8 (galectin-8N), a protein implicated in inflammation, tumor progression, and immune responses.[3][11]

In functional assays using the MDA-MB-231 human breast cancer cell line, a **D-galactal**-benzimidazole hybrid demonstrated a dose-dependent reduction in the secretion of the pro-inflammatory cytokines interleukin-6 (IL-6) and interleukin-8 (IL-8).[3] This suggests that by binding to galectin-8N, these compounds can interfere with its downstream signaling pathways that lead to the production of these pro-inflammatory cytokines.[3]



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Caption: Proposed mechanism of anti-inflammatory action of **D-galactal** derivatives.

Conclusion

D-Galactal is a cornerstone of modern carbohydrate chemistry, providing a gateway to a multitude of complex and biologically active molecules. Its well-defined structure and predictable reactivity make it an invaluable tool for researchers. The recent discovery of the anti-inflammatory properties of its derivatives, through the selective inhibition of galectin-8, opens new avenues for the development of novel therapeutics. This guide provides the

foundational knowledge required for scientists and drug development professionals to effectively utilize **D-Galactal** in their research endeavors.

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